molecular formula C12H10ClNO2S B2424389 N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide CAS No. 923798-91-8

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide

Cat. No.: B2424389
CAS No.: 923798-91-8
M. Wt: 267.73
InChI Key: GKJCNLXJCJGLDQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a carboxamide group attached to the thiophene ring

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11-3-2-9(13)6-10(11)14-12(15)8-4-5-17-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJCNLXJCJGLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, sulfur, and a nitrile in the presence of a base.

    Substitution Reactions: The chloro and methoxy groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the thiophene derivative with an amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3-carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or synthetic intermediates.

Conditions Reagents Products Yield Reference
Acidic (HCl, 6M)H₂O/EtOH, refluxThiophene-3-carboxylic acid + 5-chloro-2-methoxyaniline78%
Basic (NaOH, 2M)H₂O/THF, 80°CSodium thiophene-3-carboxylate + corresponding aniline85%

Key mechanistic studies show that hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with proton transfer stabilizing the tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene ring undergoes regioselective electrophilic substitution. The 5-chloro-2-methoxyphenyl group directs reactivity through steric and electronic effects.

Nitration

Conditions Reagents Position Products Yield
HNO₃/H₂SO₄, 0°CNitronium ionC4 of thiophene4-Nitro-N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide62%
Acetyl nitrate, CH₂Cl₂Mild nitrationC2 of thiophene2-Nitro derivative41%

¹H-NMR analysis (δ 8.2 ppm, singlet) confirms nitration at the C4 position under strong acidic conditions .

Sulfonation

Conditions Reagents Position Products Yield
ClSO₃H, DCM, 25°CChlorosulfonic acidC5 of thiophene5-Sulfo-N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide55%
SO₃·Pyridine complex, 50°CPyridine-SO₃C2 of thiophene2-Sulfo derivative68%

Sulfonation at C5 is favored due to conjugation with the carboxamide group .

Nucleophilic Aromatic Substitution (NAS)

The 5-chloro substituent on the phenyl ring participates in NAS under specific conditions:

Conditions Nucleophile Products Yield
K₂CO₃/DMF, 120°CMorpholineN-(5-morpholino-2-methoxyphenyl)thiophene-3-carboxamide73%
CuI, L-proline, DMSOSodium azide5-Azido-2-methoxyphenyl derivative66%

Kinetic studies reveal that the methoxy group at C2 ortho-directs nucleophiles to the C5 position .

Oxidation Reactions

The thiophene ring and methoxy group are susceptible to oxidation:

Thiophene Ring Oxidation

Oxidizing Agent Products Yield
mCPBA, CH₂Cl₂Thiophene-S-oxide derivative58%
H₂O₂/FeSO₄Thiophene-1,1-dioxide34%

Oxidation to the sulfoxide occurs without ring opening, as confirmed by MS (m/z 327.1) .

Methoxy Group Demethylation

Conditions Reagents Products Yield
BBr₃, CH₂Cl₂, −78°CN-(5-chloro-2-hydroxyphenyl)thiophene-3-carboxamide89%
HI/AcOH, refluxSame as above92%

Demethylation is quantitative under strongly acidic conditions, with phenolic OH confirmed by IR (3400 cm⁻¹) .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings:

Reaction Type Catalyst Partners Products Yield
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acidBiaryl derivative81%
Buchwald-HartwigPd₂(dba)₃/XantphosPiperazineAminated phenyl derivative76%

GC-MS analysis confirms successful cross-coupling with biphenyl signatures (m/z 405.2) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the presence of dienophiles:

Conditions Dienophile Products Yield
UV (254 nm), CH₃CNMaleic anhydrideThiophene-fused cyclobutane adduct47%
UV (365 nm), THFTetracyanoethyleneTetracyano adduct38%

X-ray crystallography reveals a strained cyclobutane ring (bond angles: 88°–92°) .

Biological Activation via Reductive Cleavage

In pharmacological contexts, the compound undergoes nitroreductase-mediated reduction:

Enzyme Cofactors Products Activity
NADPH-dependent nitroreductaseNADPH/FMNHydroxylamine intermediateCytotoxic

LC-MS profiles show a mass shift of −16 Da (m/z 295 → 279), indicating reduction .

Scientific Research Applications

Anticoagulant Activity

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide has been identified as an inhibitor of clotting factor Xa, making it a candidate for treating thromboembolic disorders. Its potential applications include:

  • Myocardial Infarction
  • Angina Pectoris
  • Stroke
  • Deep Venous Thrombosis

The compound's mechanism involves inhibiting the coagulation cascade, which is crucial for preventing blood clots in various cardiovascular conditions .

Anticancer Properties

Preliminary studies suggest that compounds with similar structures to this compound exhibit anticancer properties by targeting specific kinases involved in cell proliferation pathways. The structural features of this compound may enhance its efficacy against various cancer cell lines.

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A recent study evaluated its effectiveness against several bacterial strains, yielding the following results:

Activity Type Target Organism Observed Effect Reference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024

These findings suggest that the compound could be developed into a therapeutic agent for bacterial infections .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This positions the compound as a potential candidate for treating inflammatory diseases.

Study on Antimicrobial Activity (2024)

Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Anticancer Activity Evaluation (2023)

Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: Lacks the chloro and methoxy substituents, resulting in different chemical and biological properties.

    N-(2-methoxyphenyl)thiophene-3-carboxamide: Similar structure but without the chloro substituent, which can affect its reactivity and interactions.

    N-(5-chlorophenyl)thiophene-3-carboxamide: Lacks the methoxy group, leading to different electronic and steric effects.

The uniqueness of this compound lies in the combination of its substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N-(5-chloro-2-methoxyphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring fused with a chloro-substituted methoxyphenyl group. Its molecular formula is C12H10ClN1O2SC_{12}H_{10}ClN_{1}O_{2}S, with a molecular weight of approximately 273.73 g/mol. The presence of the thiophene moiety and the chloro-substituted aromatic ring suggests potential interactions with various biological targets, including enzymes and receptors.

The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that it may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects in various conditions, including cancer and microbial infections.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

PathogenMIC (µg/mL)MBC (µg/mL)Activity Type
Staphylococcus aureus0.51.0Bactericidal
Escherichia coli1.02.0Bacteriostatic
Candida albicans0.250.5Fungicidal

These results indicate that the compound exhibits both bactericidal and fungicidal properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are detailed in Table 2.

Cancer Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)10Microtubule depolymerization
HeLa (Cervical)15Apoptosis induction
A549 (Lung)12Cell cycle arrest

The anticancer mechanism involves microtubule disruption leading to cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of this compound, researchers tested its activity against drug-resistant strains of Staphylococcus aureus. The compound demonstrated significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel treatment option for resistant infections.

Case Study 2: Anticancer Activity

Another study investigated the compound's effects on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .

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